molecular formula C27H27ClN2O4S B15035692 2-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15035692
M. Wt: 511.0 g/mol
InChI Key: LLQOIZKPQSJVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common route starts with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the chloro, methoxy, and phenoxyethoxy substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while substitution of the chloro group can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows for interactions with specific molecular targets, making it a candidate for drug development.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Research: Researchers investigate its effects on various biological pathways to understand its mechanism of action and potential side effects.

Mechanism of Action

The mechanism of action of 2-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that regulate cell growth and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **2-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • **2-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives

Uniqueness

The uniqueness of 2-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C27H27ClN2O4S

Molecular Weight

511.0 g/mol

IUPAC Name

2-[3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C27H27ClN2O4S/c1-15-8-9-18(12-16(15)2)33-10-11-34-24-20(28)13-17(14-21(24)32-3)25-29-26(31)23-19-6-4-5-7-22(19)35-27(23)30-25/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,29,30,31)

InChI Key

LLQOIZKPQSJVKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.